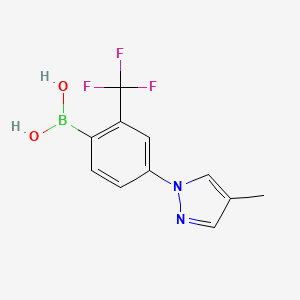
(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid is a chiral amino acid derivative It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino group and a guanidino group on the side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid typically involves the protection of the amino group of L-lysine with a benzyloxycarbonyl group. This can be achieved using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The guanidino group can be introduced by reacting the protected lysine with a guanidinating reagent such as O-methylisourea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid can undergo various chemical reactions, including:
Oxidation: The guanidino group can be oxidized to form urea derivatives.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Urea derivatives.
Reduction: Deprotected amino acid.
Substitution: Various substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid is used as a building block for the synthesis of peptides and proteins. Its protected amino group allows for selective reactions at other functional groups.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding mechanisms. The guanidino group is particularly useful for investigating interactions with arginine-binding proteins.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The guanidino group can enhance binding affinity to certain biological targets, making it a valuable scaffold for drug design.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its stability and reactivity make it suitable for large-scale production processes.
Wirkmechanismus
The mechanism of action of (S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with negatively charged residues in proteins. This can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-arginine: Similar in structure due to the presence of a guanidino group.
Nα-benzyloxycarbonyl-L-lysine: Similar due to the benzyloxycarbonyl-protected amino group.
Uniqueness
(S)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid is unique in that it combines both the benzyloxycarbonyl protection and the guanidino functionality. This dual functionality allows for selective reactions and interactions, making it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C15H22N4O4 |
|---|---|
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H22N4O4/c16-14(17)18-9-5-4-8-12(13(20)21)19-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,19,22)(H,20,21)(H4,16,17,18) |
InChI-Schlüssel |
KTPKIMJAZDFELN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN=C(N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


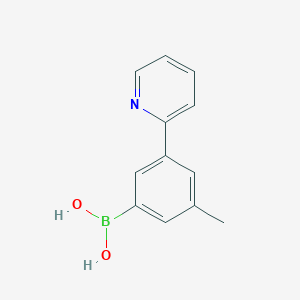
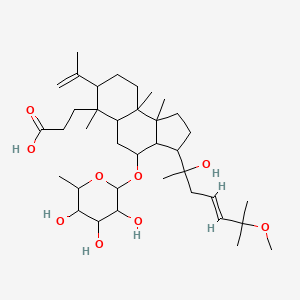

![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
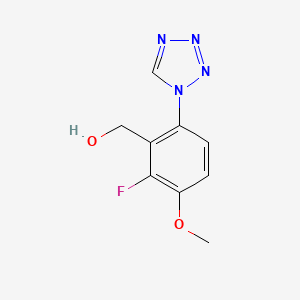

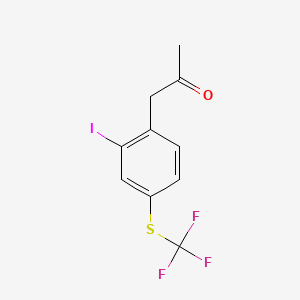

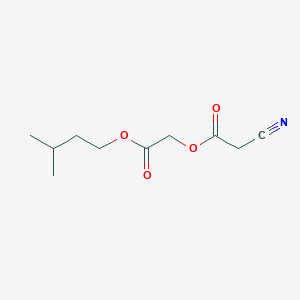
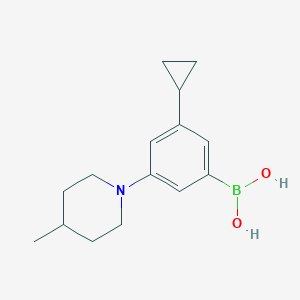
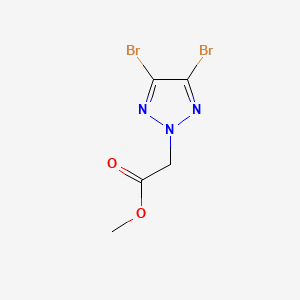
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
